1-Fluoro-2-nitrobenzene

Descripción general

Descripción

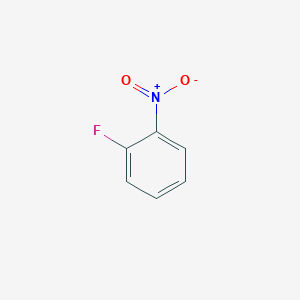

1-Fluoro-2-nitrobenzene is an organic compound with the molecular formula C6H4FNO2 . It is a substituted nitrobenzene, where a fluorine atom is attached to the benzene ring at the first position and a nitro group at the second position. This compound is known for its applications in various chemical syntheses and industrial processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Fluoro-2-nitrobenzene can be synthesized through the Halex process , which involves the reaction of 2-nitrochlorobenzene with potassium fluoride. The reaction typically occurs in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Análisis De Reacciones Químicas

1-Fluoro-2-nitrobenzene undergoes various chemical reactions, including:

1. Nucleophilic Aromatic Substitution:

Reagents and Conditions: Common reagents include phenols and potassium carbonate in dimethylformamide (DMF) at temperatures ranging from 95°C to 125°C.

Major Products: Substituted nitrobenzenes where the fluorine atom is replaced by the nucleophile.

2. Reduction:

Reagents and Conditions: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.

Major Products: 1-Fluoro-2-aminobenzene, where the nitro group is reduced to an amino group.

3. Electrophilic Aromatic Substitution:

Reagents and Conditions: Typical electrophiles include bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products: Halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Organic Synthesis:

- FNB serves as a building block in the preparation of various substituted aromatic compounds. Its reactivity allows for the formation of complex molecular architectures essential in pharmaceuticals and agrochemicals.

- Pharmaceutical Development:

- Nuclear Magnetic Resonance (NMR) Studies:

Industrial Applications

- Dyes and Pesticides:

-

Chemical Manufacturing:

- The compound plays a crucial role in producing other industrial chemicals, contributing to sectors such as plastics and synthetic fibers.

Data Tables

| Application Area | Description | Example Products |

|---|---|---|

| Organic Synthesis | Building block for substituted aromatic compounds | Pharmaceuticals, Agrochemicals |

| Pharmaceutical Development | Intermediate for biologically active molecules | Anti-cancer drugs |

| NMR Studies | Used for quantitative analysis in drug formulation | Fluorine-containing drugs |

| Industrial Chemicals | Intermediate in dye and pesticide production | Textile dyes, Agricultural pesticides |

Case Studies

- Synthesis of 2-Nitrodiphenylamine:

- Quantitative NMR Analysis:

- Drug Discovery Applications:

Mecanismo De Acción

The mechanism of action of 1-Fluoro-2-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of the electron-withdrawing nitro group and the electron-donating fluorine atom creates a unique electronic environment on the benzene ring, facilitating various substitution reactions . The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparación Con Compuestos Similares

1-Fluoro-2-nitrobenzene can be compared with other similar compounds such as:

1. 1-Fluoro-4-nitrobenzene:

Differences: The nitro group is positioned at the fourth position instead of the second, leading to different reactivity patterns.

2. 1-Chloro-2-nitrobenzene:

Differences: The fluorine atom is replaced by a chlorine atom, which affects the compound’s reactivity and physical properties.

3. 1-Fluoro-3-nitrobenzene:

Differences: The nitro group is positioned at the third position, resulting in different electronic effects and reactivity.

Uniqueness of this compound:

Actividad Biológica

1-Fluoro-2-nitrobenzene (CAS No. 1493-27-2) is an aromatic compound that has garnered attention in various fields of research due to its potential biological activities. This article synthesizes available data on its biological effects, including toxicity, mutagenicity, and other relevant biochemical interactions.

This compound is characterized by the presence of both a fluoro and a nitro group on the benzene ring, which contributes to its chemical reactivity and biological activity. The molecular formula is CHFNO, with a molecular weight of 155.1 g/mol.

Acute Toxicity

Acute toxicity studies indicate that this compound exhibits significant toxic effects in animal models. The compound's LD50 (lethal dose for 50% of the population) was determined to be approximately 560 mg/kg in male and female Sprague-Dawley rats . Symptoms of intoxication included reduced activity, ocular discharge, and gastrointestinal inflammation, leading to death within a few days of exposure.

Chronic Toxicity

Chronic exposure studies have shown that this compound can lead to various adverse effects on organ systems. In long-term inhalation studies, increased liver and kidney weights were observed in mice at low exposure levels (1.1 ppm). Histopathological examinations revealed damage to liver and kidney tissues, indicating potential organ toxicity .

Mutagenicity and Genotoxicity

The mutagenic potential of this compound has been assessed through various assays. While some studies have indicated weak mutagenic activity in bacterial test systems, results in mammalian cell tests have been inconsistent. The compound has shown weak clastogenic activity, suggesting that it may induce chromosomal damage under certain conditions .

Study on Genotoxicity

A study conducted by the National Toxicology Program evaluated the genotoxic effects of nitroaromatic compounds, including this compound. Results indicated an increased rate of sister chromatid exchanges in vitro, although the biological relevance remains unclear .

Reproductive Toxicity

A specific reproductive toxicity study revealed that despite significant changes in organ weights, this compound did not exhibit reproductive toxicity in Swiss CD-1 mice following oral administration. The NOAEL (No Observed Adverse Effect Level) for fertility was determined to be higher than previously expected .

The biological activity of this compound is believed to stem from its ability to undergo metabolic activation within biological systems. The nitro group can be reduced to form reactive intermediates that may interact with cellular macromolecules such as DNA and proteins, leading to cytotoxic effects.

Summary of Findings

| Biological Activity | Observation |

|---|---|

| Acute Toxicity (LD50) | ~560 mg/kg (rats) |

| Chronic Toxicity | Increased liver and kidney weights; histopathological changes |

| Mutagenicity | Weak mutagenic activity; inconsistent results in mammalian cells |

| Reproductive Toxicity | NOAEL for fertility higher than expected |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-fluoro-2-nitrobenzene, and how should reaction conditions be optimized for nucleophilic aromatic substitution (SNAr)?

- Answer : this compound is commonly synthesized via nitration of fluorobenzene, producing a mixture of ortho and para isomers, which are separated by fractional crystallization or distillation . For SNAr reactions, optimization involves adjusting the solvent system (e.g., t-BuOH/5% aqueous NaHCO₃ for hydrolysis) and temperature to enhance reactivity. The electron-withdrawing nitro and fluorine groups activate the aromatic ring, favoring substitution at the para position relative to fluorine. Base selection (e.g., NaHCO₃) is critical to deprotonate intermediates and drive the reaction .

Q. How should researchers characterize and validate the purity of this compound in laboratory settings?

- Answer : Key characterization methods include:

- NMR spectroscopy : Monitor chemical shifts for fluorine (¹⁹F NMR) and protons (¹H NMR) to confirm substitution patterns. For example, ¹H-NMR of derivatives like phenoxazines shows distinct splitting patterns (e.g., δ 8.00 ppm for aromatic protons adjacent to nitro groups) .

- Chromatography : Use GC-MS or HPLC to detect impurities (e.g., para-isomer or unreacted precursors).

- Physical properties : Compare observed melting point (-8 to -6°C), boiling point (116°C/22 mmHg), and refractive index (1.5317) with literature values .

Q. What safety protocols are essential when handling this compound?

- Answer : The compound is classified as WGK 3 (severely hazardous to water) and requires:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste disposal : Segregate waste and collaborate with certified agencies for neutralization (e.g., incineration) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Answer : The nitro group strongly activates the ring for SNAr but deactivates it for electrophilic substitution. In Sonogashira cross-coupling, bulky alkynes (e.g., triethylsilylacetylene) improve yields (up to 72%) by stabilizing transition states, while electron-deficient alkynes require higher temperatures (135°C) and prolonged reaction times (72 hours) . Steric hindrance at the ortho position (from fluorine) can slow reactivity, necessitating catalyst optimization (e.g., CuBr for benzimidazole synthesis) .

Q. What methodologies enable the synthesis of heterocyclic compounds (e.g., benzimidazoles or phenoxazines) from this compound?

- Answer :

- Benzimidazoles : React with benzylamines under CuBr catalysis in DMSO, followed by oxidative cyclization. Yields depend on substituent electronic profiles (e.g., electron-withdrawing groups on benzylamines improve cyclization efficiency) .

- Phenoxazines : Microwave-assisted coupling with 2-fluorophenol achieves 88% yield in 30 minutes, compared to 6–12 hours under conventional heating. Microwave conditions enhance reaction homogeneity and reduce side products .

Q. How can researchers resolve contradictions in reported yields for SNAr reactions involving this compound?

- Answer : Discrepancies often arise from:

- Substituent effects : Electron-donating groups (e.g., methoxy) on phenols increase yields (80–90%) in diphenyl ether synthesis, while electron-withdrawing groups (e.g., nitro) reduce reactivity .

- Catalyst choice : Sodalite zeolite in DMSO improves yields (up to 91%) by stabilizing intermediates, whereas non-catalytic systems yield ≤35% .

- Data validation : Replicate experiments using standardized conditions (e.g., solvent purity, stoichiometry) and employ control reactions to isolate variables .

Q. What advanced applications does this compound have in asymmetric synthesis or biochemical labeling?

- Answer :

- Asymmetric synthesis : Serves as a precursor for enantiomerically pure hexahydro-pyrazinoquinoxalines via Mitsunobu cyclization (13–20% overall yield). Chiral auxiliaries or enzymes can induce asymmetry .

- Biochemical labeling : Derivatives like 1-fluoro-2,4-dinitrobenzene (DNFB) react with amino acids to form dinitrophenyl (DNP) adducts for sequencing, though this requires careful handling due to mutagenicity risks .

Propiedades

IUPAC Name |

1-fluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKNBLFSJAVFAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061730 | |

| Record name | Benzene, 1-fluoro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear yellow liquid; [Aldrich MSDS] | |

| Record name | 1-Fluoro-2-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10165 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.29 [mmHg] | |

| Record name | 1-Fluoro-2-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10165 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1493-27-2 | |

| Record name | 1-Fluoro-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1493-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-2-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001493272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Fluoro-2-nitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-fluoro-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-fluoro-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | o-Fluoronitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WUK5DS6YX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.